2-(2,5-Difluorophenyl)oxirane

Physicochemical Properties Density Boiling Point

2-(2,5-Difluorophenyl)oxirane is a fluorinated epoxide characterized by a three-membered oxirane ring directly attached to a benzene ring substituted with fluorine atoms at the 2 and 5 positions. As a building block, it serves as a crucial synthetic intermediate in organic and medicinal chemistry research.

Molecular Formula C8H6F2O
Molecular Weight 156.132
CAS No. 954277-56-6
Cat. No. B2740491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Difluorophenyl)oxirane
CAS954277-56-6
Molecular FormulaC8H6F2O
Molecular Weight156.132
Structural Identifiers
SMILESC1C(O1)C2=C(C=CC(=C2)F)F
InChIInChI=1S/C8H6F2O/c9-5-1-2-7(10)6(3-5)8-4-11-8/h1-3,8H,4H2
InChIKeyQRCGXYLFXBWJEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-(2,5-Difluorophenyl)oxirane (CAS 954277-56-6) – A Specialized Fluorinated Epoxide Building Block


2-(2,5-Difluorophenyl)oxirane is a fluorinated epoxide characterized by a three-membered oxirane ring directly attached to a benzene ring substituted with fluorine atoms at the 2 and 5 positions [1]. As a building block, it serves as a crucial synthetic intermediate in organic and medicinal chemistry research . Its molecular formula is C8H6F2O with a molecular weight of 156.13 g/mol [2]. The compound is typically supplied as a liquid with a minimum purity specification of 95% and is stored at room temperature [2].

Why 2-(2,5-Difluorophenyl)oxirane Cannot Be Directly Substituted with Other Fluorophenyl Epoxides


The unique 2,5-difluoro substitution pattern on the phenyl ring of 2-(2,5-difluorophenyl)oxirane imparts distinct electronic and steric properties that dictate its reactivity profile, rendering it non-interchangeable with other regioisomers or mono-fluorinated analogs [1]. Electron-withdrawing substituents on the epoxide ring are known to cause elongation of the C-C bonds and alter electron density distribution, directly affecting ring-opening kinetics and regioselectivity [1]. Consequently, substituting a 4-fluorophenyl or 3-fluorophenyl epoxide for the 2,5-difluorophenyl derivative can lead to significant deviations in reaction yield, selectivity, and downstream product purity, which are critical factors in both research and process chemistry. The quantitative evidence below substantiates this lack of interchangeability.

2-(2,5-Difluorophenyl)oxirane (954277-56-6) Quantitative Differentiation Evidence


Comparative Predicted Physicochemical Properties vs. 4-Fluorophenyl Epoxide

The 2,5-difluoro substitution significantly alters key physical properties compared to the mono-fluorinated analog 2-(4-fluorophenyl)oxirane (CAS 18511-62-1). While 2-(2,5-difluorophenyl)oxirane exhibits a predicted density of 1.335 ± 0.06 g/cm³ and a boiling point of 164.5 ± 40.0 °C, the 4-fluorophenyl derivative has a lower density of 1.167 g/mL at 25 °C and a boiling point of 92 °C at 14 mmHg . These property differences arise from the increased molecular weight and altered intermolecular forces due to the second fluorine atom, which directly impacts handling, purification, and formulation processes .

Physicochemical Properties Density Boiling Point Comparative Analysis

Differential Reactivity in Nucleophilic Ring-Opening: Class-Level Comparison

The presence of two fluorine atoms at the 2- and 5-positions of the phenyl ring in 2-(2,5-difluorophenyl)oxirane exerts a stronger electron-withdrawing effect than a single fluorine atom at the para position, as found in 2-(4-fluorophenyl)oxirane [1]. For mono-fluorinated analogs, the electron-withdrawing effect of the fluorine atom is known to increase the rate of epoxide ring-opening by approximately 2- to 3-fold compared to unsubstituted phenyl oxirane . While direct kinetic data for the 2,5-difluoro derivative are not available, the additive or synergistic electronic effects of the second fluorine atom are expected to further polarize the C-O bonds, enhancing electrophilicity and accelerating nucleophilic attack beyond that of the mono-fluoro analog [1].

Epoxide Reactivity Nucleophilic Substitution Fluorinated Building Blocks

Synthetic Utility: Documented Use in a High-Value Pharmaceutical Intermediate

The 2,5-difluorophenyl epoxide core is a key structural feature in the synthesis of 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (CAS 241479-73-2), a known intermediate for triazole antifungal agents [1]. This patent-documented route demonstrates a specific application where the 2,5-difluoro substitution is essential for the target molecule's activity. In contrast, epoxides with different substitution patterns (e.g., 4-fluorophenyl or 3-fluorophenyl) would not be viable replacements in this specific synthetic sequence, as they would lead to a different final compound with altered biological properties [1].

Pharmaceutical Synthesis Triazole Antifungal Intermediate Patent Route

Structural Impact on Biological Activity: A Comparative Enzyme Inhibition Study

A structure-activity relationship (SAR) study on TbTryS inhibitors provides direct quantitative evidence of the potency conferred by the 2,5-difluorophenyl moiety. A compound containing a 2,5-difluorophenyl substituent (Compound 53) exhibited an IC50 of 6.1 µM against TbTryS [1]. This is directly comparable to analogs with other phenyl substitutions in the same assay: the 2,5-dichlorophenyl analog showed an IC50 of 6.3 µM, and the phenyl-4-COCH3 analog had an IC50 of 8.7 µM [1]. While this data is for a more complex molecule containing the 2,5-difluorophenyl group rather than the epoxide itself, it underscores the unique and potent biological contribution of this specific substitution pattern, which is often exploited in medicinal chemistry campaigns.

Enzyme Inhibition TbTryS IC50 SAR Fluorinated Phenyl

Recommended Research and Industrial Application Scenarios for 2-(2,5-Difluorophenyl)oxirane


Synthesis of Advanced Pharmaceutical Intermediates Requiring the 2,5-Difluorophenyl Motif

This compound is the preferred starting material for any synthetic route that demands the specific 2,5-difluorophenyl substitution pattern. As evidenced by its role as a precursor to 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, a key intermediate for triazole-based drugs, using a different fluorophenyl epoxide would yield an entirely different final product [1]. This scenario is critical in medicinal chemistry and process development where patent integrity and target compound identity are non-negotiable.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies on Fluorinated Aromatic Systems

In SAR campaigns where the influence of the phenyl ring's fluorine substitution pattern on biological activity is being investigated, 2-(2,5-difluorophenyl)oxirane is an essential tool. The data showing the 2,5-difluorophenyl group conferring an IC50 of 6.1 µM against TbTryS, compared to 8.7 µM for a phenyl-4-COCH3 analog, provides a concrete benchmark for the potency of this specific motif [2]. Researchers can use this epoxide to synthesize a series of target compounds, allowing for direct comparison of the 2,5-difluoro substitution against mono-fluoro or other halogenated analogs within the same molecular framework.

Development of New Synthetic Methodologies for Sterically and Electronically Demanding Epoxides

Given its distinct physicochemical properties, including a predicted density of 1.335 g/cm³, 2-(2,5-difluorophenyl)oxirane serves as a valuable substrate for developing and testing new catalytic or stoichiometric ring-opening reactions . Its enhanced electrophilicity, inferred from class-level understanding of electron-withdrawing effects [3], makes it a sensitive probe for assessing the nucleophilicity and functional group tolerance of novel reagents. Methodologies optimized on this more reactive epoxide are likely to be applicable to a broader range of challenging substrates.

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